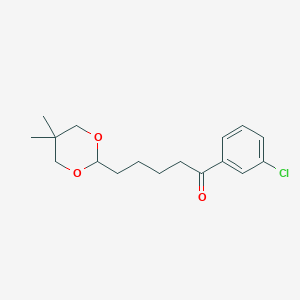

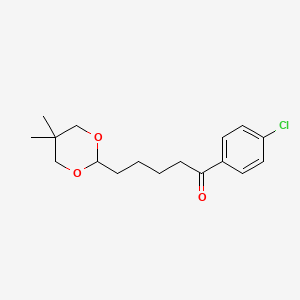

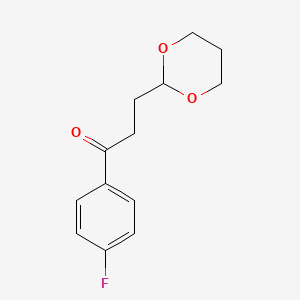

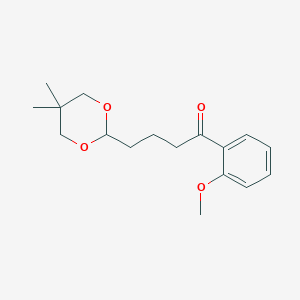

Ethyl 5-(4-ethylphenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound, the possible products it can form, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties (IR, NMR, UV-Vis, etc.). These properties can help in identifying and characterizing the compound.Wissenschaftliche Forschungsanwendungen

1. Organic Peroxide Formation and Reactions

Research by Cubbon and Hewlett (1968) investigated the reaction of hydrogen peroxide with ethyl 4-oxovalerate, producing ethyl 4,4-dihydroperoxyvalerate. This study is relevant as it explores the chemical behavior and potential applications of similar compounds in organic chemistry, particularly in peroxide formation and reactions (Cubbon & Hewlett, 1968).

2. Photolysis and Photoisomerisation

A study by Vyňuchal et al. (2008) delved into the photolysis and photoisomerisation of derivatives of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole, which is structurally related to Ethyl 5-(4-ethylphenyl)-5-oxovalerate. The research is significant for understanding light-induced chemical transformations in compounds with similar structures (Vyňuchal et al., 2008).

3. Antimicrobial and Antioxidant Activities

Raghavendra et al. (2016) synthesized Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, exploring their antimicrobial and antioxidant properties. Such research demonstrates the potential of Ethyl 5-(4-ethylphenyl)-5-oxovalerate analogs in pharmaceutical applications (Raghavendra et al., 2016).

4. Corrosion Inhibition

Dohare et al. (2017) investigated the use of pyranpyrazole derivatives, which are structurally related to Ethyl 5-(4-ethylphenyl)-5-oxovalerate, as corrosion inhibitors for mild steel. This highlights the potential application of Ethyl 5-(4-ethylphenyl)-5-oxovalerate in industrial processes such as metal protection (Dohare et al., 2017).

5. Chemical Synthesis and Structure-Activity Relationships

Ye et al. (2017) conducted a study on the structure-activity relationships of compounds similar to Ethyl 5-(4-ethylphenyl)-5-oxovalerate. Such research is essential for designing more effective chemical entities based on this compound's structure (Ye et al., 2017).

Scientific Research Applications of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

1. Reactions with Hydrogen Peroxide

Ethyl 5-(4-ethylphenyl)-5-oxovalerate, similar to its analogues like ethyl 4-oxovalerate, reacts with hydrogen peroxide. This reaction yields products like ethyl 4,4-dihydroperoxyvalerate, which have been characterized using spectroscopic techniques (Cubbon & Hewlett, 1968).

2. Synthesis and Photoisomerisation Studies

Studies on derivatives of ethyl 5-(4-ethylphenyl)-5-oxovalerate, such as ethyl-4,5-dihydro-5-oxo-2-phenyl(1 H )pyrrole-3-carboxylate, have shown that these compounds undergo E – Z photoisomerisation. This photoisomerisation is a key deactivation channel post-excitation in fluid solutions, with implications for their optical properties (Vyňuchal et al., 2008).

3. Potential in Antitumor Studies

Ethyl 5-(4-ethylphenyl)-5-oxovalerate's derivatives, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, demonstrate potent antimitotic activities. This property is crucial in the development of antitumor agents (Temple et al., 1992).

4. Photolytic Pathways Exploration

The photolysis of derivatives of ethyl 5-(4-ethylphenyl)-5-oxovalerate in various solvents like amines and alcohols has been extensively studied. These studies have elucidated two competing photolytic pathways that these compounds can undergo, revealing their potential in photochemical applications (Ang & Prager, 1992).

5. Applications in Flavourings for Animal Feed

Ethyl 5-(4-ethylphenyl)-5-oxovalerate, along with similar compounds like ethyl 4-oxovalerate, are part of chemical group 9 used as flavours in animal feed. These compounds are considered safe at specified levels for various animal species (Westendorf, 2012).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound. Material Safety Data Sheets (MSDS) are often a good source of this information.

Zukünftige Richtungen

This could involve potential applications of the compound, areas where further research is needed, or upcoming methods for its synthesis or analysis.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.

Eigenschaften

IUPAC Name |

ethyl 5-(4-ethylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-12-8-10-13(11-9-12)14(16)6-5-7-15(17)18-4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVSSTIMWGUDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645756 |

Source

|

| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-ethylphenyl)-5-oxovalerate | |

CAS RN |

898778-23-9 |

Source

|

| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

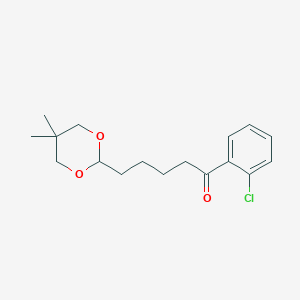

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)